molecular formula C16H21NO3S B2888293 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one CAS No. 1705478-51-8

1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one

Cat. No.: B2888293
CAS No.: 1705478-51-8
M. Wt: 307.41
InChI Key: LBKWFXBVNFHKLP-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one is a synthetic intermediate of interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine scaffold, a common structural motif in bioactive compounds, which is functionalized with a benzenesulfonyl group and a pentenone chain. The benzenesulfonyl moiety can mimic sulfonamide groups found in potent enzyme inhibitors, such as those targeting human carbonic anhydrase (hCA) for potential anticancer applications . Furthermore, the reactive pent-4-en-1-one chain offers a versatile handle for further chemical modifications, including cyclization reactions or serving as a Michael acceptor, making it a valuable building block for the synthesis of more complex molecules. The piperidine ring is a privileged structure in drug discovery, found in molecules with a wide range of biological activities. The specific substitution pattern on the piperidine nitrogen, as seen in this compound, is a key feature in many drug development campaigns, including the search for novel protease inhibitors . This combination of features makes this compound a potentially valuable reagent for constructing diverse compound libraries and exploring new chemical space in biological screening. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-2-3-9-16(18)17-12-10-15(11-13-17)21(19,20)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKWFXBVNFHKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-one moiety to a single bond, forming the corresponding pentanone derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Scientific Research Applications

1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: Research into its derivatives has shown potential in developing new drugs for treating neurological disorders and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects or changes in cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituents like benzenesulfonyl (electron-withdrawing) vs. methoxybenzyl (electron-donating) significantly influence electronic properties and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by sulfonylation. For example, intermediates like 4-oxopiperidine (CAS 41661-47-6) can undergo sulfonylation with benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) . The pent-4-en-1-one moiety is introduced via nucleophilic substitution or ketone formation. Reaction temperature (0–25°C) and solvent polarity significantly affect yield, with DCM or THF preferred for minimizing side reactions . Orthogonal purification (e.g., column chromatography with EtOAc/hexane gradients) is critical for isolating the final product.

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzenesulfonyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm) and pent-4-en-1-one olefinic protons (δ 5.0–6.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the piperidine ring and sulfonyl orientation .

Q. What preliminary biological screening strategies are appropriate for this compound?

  • Methodological Answer : Initial screens should focus on target-agnostic assays:

  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the sulfonyl group’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to address low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80°C, 30 min vs. 24 hrs conventional) .
  • Protecting group chemistry : Temporarily mask reactive sites (e.g., Boc protection) to direct coupling .
  • Catalytic systems : Pd-mediated cross-coupling for ketone installation .

Q. What computational approaches elucidate the compound’s mechanism of action when biological data conflicts with structural predictions?

  • Methodological Answer : Contradictions between in silico docking (e.g., Glide or AutoDock) and experimental IC₅₀ values may arise from conformational flexibility. Mitigation involves:

  • Molecular dynamics simulations : Assess ligand-receptor dynamics over 100+ ns to identify stable binding poses .
  • Free energy perturbation (FEP) : Quantify binding affinity changes due to sulfonyl group orientation .
  • Meta-analysis : Compare with structurally related compounds (e.g., 1-benzyl-4-piperidone derivatives) to identify conserved pharmacophores .

Q. How can researchers resolve discrepancies in reported biological activity across different cell lines?

  • Methodological Answer : Variability may arise from cell-specific metabolic pathways or off-target effects. Solutions include:

  • Proteomics profiling : SILAC or TMT labeling to identify differentially expressed proteins in responsive vs. resistant lines .
  • Chemical proteomics : Use photoaffinity probes to map direct targets .
  • Cross-validation : Replicate assays in isogenic cell pairs (e.g., wild-type vs. CRISPR-edited) .

Q. What strategies improve the compound’s stability in material science applications (e.g., as a polymer precursor)?

  • Methodological Answer : The pent-4-en-1-one moiety’s α,β-unsaturated ketone is prone to Michael addition. Stabilization methods:

  • Derivatization : Convert to a more stable enol ether or thioether .
  • Encapsulation : Use cyclodextrins or liposomes to shield reactive sites .
  • Environmental controls : Store under inert gas (N₂/Ar) and avoid UV exposure .

Q. How can analytical methods be adapted to quantify trace degradation products in long-term stability studies?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-MS/MS : Detect sub-ppm levels of degradation products (e.g., hydrolyzed sulfonamide) .
  • Forced degradation : Stress under acidic/alkaline/oxidative conditions to identify labile sites .
  • QbD frameworks : Design experiments using DOE (Design of Experiments) to model degradation kinetics .

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